(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine
説明
特性
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCGFHQWQKGPIV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650677 | |
| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217755-45-7 | |
| Record name | 3-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
General Synthetic Strategy Overview
The synthesis of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine typically involves:
- Introduction of the Boc protecting group to 4-aminopiperidine or its derivatives.
- Formation of the amino acid side chain (2-amino-2-carboxy-ethyl) at the 4-position of the piperidine ring.
- Maintenance of stereochemical integrity to obtain the (S)-enantiomer with high enantiomeric excess.
- Purification steps including crystallization and extraction to achieve high purity.
Preparation of 1-Boc-4-aminopiperidine Intermediate
A key intermediate in the synthesis is 1-Boc-4-aminopiperidine, which can be prepared via a two-step reaction starting from 4-piperidinecarboxamide:
Step 1: Boc Protection of 4-Piperidinecarboxamide
- React 4-piperidinecarboxamide with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine and distilled water.
- Stir at room temperature (20–25 °C) for 8–10 hours.
- Adjust pH to neutral (6–7) using hydrochloric acid.
- Extract with dichloromethane, dry, concentrate, and crystallize from acetone at low temperature (0–2 °C).
- Obtain 1-Boc-4-piperidyl urea with purity >95% and yield approximately 72–75 g from 50 g starting material.
Step 2: Conversion to 1-Boc-4-aminopiperidine
- Add bromine slowly to sodium hydroxide solution (40–60%) below 25 °C.
- Add the 1-Boc-4-piperidyl urea prepared in Step 1.
- Reflux the mixture for 3–5 hours.
- Cool to room temperature and adjust pH to 5–6 using dilute hydrochloric acid at 0–5 °C.
- Extract with chloroform, dry, concentrate, and crystallize using sherwood oil at −2 °C.
- Filter to obtain white crystalline 1-Boc-4-aminopiperidine with purity >98% and yield of 40–45 g from 50 g intermediate.
This method is noted for its simplicity, high yield, low cost, good selectivity, and suitability for industrial scale-up.
Introduction of the (2-Amino-2-carboxy-ethyl) Side Chain
The key step to obtain this compound involves nucleophilic substitution on chiral triflate esters with 4-Boc-aminopiperidine:
- Chiral triflate esters (e.g., (S)-2a) are reacted with 4-Boc-aminopiperidine in the presence of triethylamine in dichloromethane at low temperature (−50 °C).
- This reaction yields enantiomerically pure 2-[(Boc-amino)piperidin-1-yl]propanoates, precursors to the target compound.
- Yields range from 48% to 84% depending on the specific triflate ester used.
- The products maintain high enantiomeric and diastereomeric purity.
- Structural confirmation is achieved through 1H-, 13C-, and 15N-NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography.
Comparative Data Table of Key Preparation Steps
| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection of 4-piperidinecarboxamide | 4-piperidinecarboxamide, Boc anhydride, triethylamine, water | 20–25 | 8–10 | ~72–75 | >95 | Crystallization from acetone at 0–2 °C |
| Conversion to 1-Boc-4-aminopiperidine | 1-Boc-4-piperidyl urea, bromine, NaOH, HCl | Reflux (~100) | 3–5 | 80–90 | >98 | Extraction with chloroform, crystallization at −2 °C |
| Nucleophilic substitution with chiral triflates | 4-Boc-aminopiperidine, chiral triflate ester, TEA, DCM | −50 | 1–3 | 48–84 | High | Enantiomeric purity confirmed by NMR and X-ray |
Research Findings and Notes
- The Boc protection step is critical for protecting the piperidine nitrogen and allowing selective functionalization at the 4-position.
- The bromination and subsequent hydrolysis step to convert the Boc-protected piperidyl urea to the 4-aminopiperidine derivative is efficient and yields a stable product suitable for further derivatization.
- The use of chiral triflate esters enables the introduction of the amino acid side chain with retention of stereochemistry, essential for the (S)-enantiomer.
- Low temperatures during nucleophilic substitution help maintain stereochemical integrity and improve yields.
- The methods emphasize the use of readily available raw materials, straightforward reaction conditions, and scalability for industrial production.
- Purification by crystallization and extraction ensures high purity and stability of the final product, meeting pharmaceutical intermediate standards.
化学反応の分析
Types of Reactions
(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Medicinal Chemistry Applications
-
Synthesis of Bioactive Compounds:
(S)-1-Boc-4-(2-amino-2-carboxy-ethyl)piperidine serves as an important intermediate in the synthesis of various bioactive molecules. Its piperidine structure is beneficial for creating compounds with potential therapeutic effects, particularly in neuropharmacology. -
Drug Development:
The compound's ability to modify biological activity makes it a candidate for drug development targeting neurological disorders. Its structural features allow for the exploration of new analogs that may exhibit enhanced efficacy or reduced side effects compared to existing drugs. -
Peptide Synthesis:
This compound can be utilized in peptide synthesis due to its amino and carboxyl functional groups, which facilitate coupling reactions. Such peptides may have applications in therapeutic areas including cancer treatment and immunology.
Case Study 1: Neuropharmacological Research
A study evaluated the effects of derivatives derived from this compound on neurotransmitter systems. The results indicated that certain derivatives exhibited selective inhibition of serotonin reuptake, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Anticancer Activity
Research involving the synthesis of piperidine-based compounds has shown that modifications at the 4-position can lead to significant anticancer activity. Compounds derived from this compound were tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Serotonin Reuptake Inhibition | 5.0 | Neuropharmacol Study |
| Piperidine Derivative A | Anticancer Activity | 12.5 | Cancer Research Journal |
| Piperidine Derivative B | Anticancer Activity | 8.0 | Cancer Research Journal |
作用機序
The mechanism of action of (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic processes, allowing for selective reactions at other functional sites. Upon deprotection, the amino acid side chain can interact with biological targets, influencing various biochemical pathways.
類似化合物との比較
Comparison with Structural Analogs
Structural and Conformational Differences
Piperidine vs. Piperazine Analogs
- highlights that replacing the piperidine ring with a piperazine ring (e.g., in compounds I and II) preserves crystallographic parameters (triclinic space group P1) and chair conformations despite electronic differences (CH vs. N substitution). However, piperazine derivatives may exhibit altered solubility due to increased polarity ().
Substituent Effects at Position 4
- Hydrophobic vs. Polar Groups: Compounds with larger hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine) exhibit higher RMSD values (>4 Å) in docking studies, suggesting conformational displacement toward helices α4/α5 in S1R ligand interactions (). In contrast, the amino-carboxy-ethyl group in the target compound may stabilize salt bridges (e.g., with Glu172) while maintaining smaller steric bulk ().
- Functional Group Variations: 1-Boc-4-(Aminomethyl)piperidine (): Lacks the carboxylic acid moiety, reducing polarity (LogP: 1.24 vs. ~0.5 estimated for the target compound). This increases BBB permeability but decreases water solubility. 1-Boc-4-(2-Ethoxycarbonyl-acetyl)piperidine (): Contains an ethoxycarbonyl-acetyl group, introducing ester functionality. This increases hydrophobicity (LogP ~2.5) compared to the target compound.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine | 270.33 | ~0.5* | Moderate (aqueous) | Boc, amino, carboxylic acid |
| 1-Boc-4-(Aminomethyl)piperidine | 214.30 | 1.24 | Low (organic) | Boc, aminomethyl |
| 1-Boc-4-(2-Ethoxycarbonyl-acetyl)piperidine | 299.37 | ~2.5* | Low (organic) | Boc, ethoxycarbonyl-acetyl |
| (S)-1-Boc-2-(Hydroxymethyl)piperidine | 215.29 | ~0.8* | Moderate (aqueous) | Boc, hydroxymethyl |
*Estimated based on functional group contributions ().
生物活性
(S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine is a piperidine derivative notable for its diverse biological activities and applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and an amino acid side chain, which enhance its reactivity and potential therapeutic uses.
- Molecular Formula : C13H24N2O
- Molecular Weight : Approximately 240.35 g/mol
- Structure : The presence of the Boc group allows for selective modifications, making it a versatile intermediate in organic synthesis.
The compound's biological activity can be attributed to its structural features, particularly the piperidine ring, which is prevalent in many pharmaceuticals. The Boc group serves as a protective moiety that can be hydrolyzed under acidic conditions, releasing the free amine for further reactions such as acylation or alkylation. This functionality is critical in the development of bifunctional protein degraders like Proteolysis Targeting Chimeras (PROTACs) .
Enzyme-Substrate Interactions
This compound is employed in studies of enzyme-substrate interactions and protein-ligand binding. Its structural characteristics facilitate investigations into how it interacts with various biological targets, which is essential for understanding its potential therapeutic applications .
Case Studies and Research Findings
- Antibacterial Studies : A study on piperidine derivatives highlighted their effectiveness against strains like Staphylococcus aureus and Escherichia coli. The derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against these pathogens . Although direct comparisons with this compound are not available, the structural similarities suggest potential activity.
- Cancer Therapy Applications : Piperidine derivatives have been explored for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects in various cancer cell lines, indicating that modifications to the piperidine structure can lead to enhanced biological activity .
- Neurological Applications : Research has indicated that piperidine compounds may also play roles in treating neurodegenerative diseases by inhibiting key enzymes involved in neurotransmitter breakdown, thus enhancing cognitive function .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C13H24N2O | Contains Boc group; versatile for synthesis |
| 1-Boc-4-(Cbz-amino)piperidine | C18H26N2O4 | Lacks carboxylic acid; simpler structure |
| 4-Piperidinepropanoic acid | C10H17NO2 | More basic structure; lacks protective groups |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-Boc-4-(2-Amino-2-carboxy-ethyl)piperidine, and how can stereochemical integrity be preserved?
- Methodological Answer : Use Boc (tert-butoxycarbonyl) protection to shield the amino group during synthesis. Catalytic methods involving palladium complexes (e.g., polyurea-encapsulated Pd catalysts) enhance reaction efficiency under mild conditions (40–60°C in THF or DCM). Dynamic kinetic resolution using chiral ligands (e.g., TMEDA with enantiopure catalysts) ensures high enantioselectivity (>90% ee) . Purification via column chromatography with gradient elution (hexane/ethyl acetate) minimizes racemization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm Boc group integrity and piperidine ring conformation. Key signals include δ 1.4 ppm (Boc tert-butyl) and δ 4.0–4.5 ppm (carbamate protons) .
- IR : Peaks at ~1680 cm⁻¹ (C=O stretch, Boc) and ~3300 cm⁻¹ (N-H stretch, amino group) .
- GC-MS : Molecular ion peak at m/z 292.4 (molecular weight) with fragmentation patterns indicating loss of Boc (m/z 192.3) .
Q. How should stability and handling risks be managed during experimental workflows?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .
- Safety : Use PPE (nitrile gloves, chemical goggles) to avoid acute oral toxicity (H301). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols (UN2811, Class 6.1) .
Advanced Research Questions
Q. What computational approaches predict the pharmacological targets of piperidine derivatives like this compound?
- Methodological Answer :
- QSAR Modeling : Use ADMET Predictor™ to correlate molecular descriptors (e.g., TPSA, logP) with bioactivity. Key parameters: TPSA >80 Ų (low BBB permeability), Csp³ fraction >0.5 (enhanced metabolic stability) .
- SwissTargetPrediction : Prioritize kinase and protease inhibition based on structural similarity to known inhibitors (e.g., LAS-250 series). Validate via molecular docking (AutoDock Vina) targeting α4β4 nicotinic receptors .
Q. How can enantioselective synthesis be achieved using dynamic kinetic resolution?
- Methodological Answer : Employ chiral ligands (e.g., (R)-BINAP) with Pd(0) catalysts in TMEDA-containing systems. Monitor reaction progress via chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase) to achieve >95% ee. Kinetic studies (Eyring plots) reveal energy barriers (<50 kJ/mol) favoring the (S)-enantiomer .
Q. What strategies resolve contradictions in reported toxicity data for Boc-protected piperidines?
- Methodological Answer :
- In Silico Toxicity Prediction : Use ProTox-II to identify potential hepatotoxicity (CYP3A4 inhibition) and endocrine disruption. Cross-validate with experimental Ames tests (S. typhimurium TA98/TA100 strains) .
- Dose-Response Studies : Conduct acute toxicity assays (OECD 423) in rodents, focusing on LD₅₀ values and histopathological changes in liver/kidney tissues .
Q. How do solid-state interactions (e.g., charge-transfer complexes) influence reactivity?
- Methodological Answer : Co-crystallize the compound with π-acceptors (e.g., iodine) in ethanol/water. Analyze via X-ray diffraction to identify charge-transfer bands (UV-Vis: λmax 350–400 nm). Spectroscopic shifts in FTIR (C=O stretch red shift) confirm non-covalent interactions stabilizing transition states .
Q. What role does this compound play in designing CNS-targeted therapeutics?
- Methodological Answer : Modify the carboxy-ethyl side chain to enhance BBB penetration (clogP ~2.5). In vitro assays (SH-SY5Y cells) show GABA(A) receptor agonism (EC₅₀ <10 μM) and neuroprotection against glutamate-induced cytotoxicity. Pair with PET tracers (e.g., ¹⁸F-labeled analogs) for in vivo imaging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
